Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Description

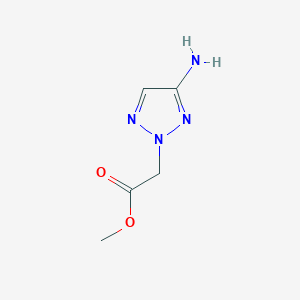

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate (CAS: 2091981-03-0) is a heterocyclic organic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol . Its structure comprises a 1,2,3-triazole ring substituted with an amino group at the 4-position and an acetoxy methyl ester group.

Applications include its use in inhibitors for enzymes like p97 AAA+ ATPase and p75 neurotrophin receptor, highlighting its role in drug discovery .

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-(4-aminotriazol-2-yl)acetate |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-7-2-4(6)8-9/h2H,3H2,1H3,(H2,6,8) |

InChI Key |

VYPOLPMCNPEJQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1N=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of methyl bromoacetate with 4-amino-1,2,3-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as copper(I) iodide can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Dihydrotriazoles.

Substitution: 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis . The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets .

Comparison with Similar Compounds

tert-Butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

- Molecular Formula : C₈H₁₄N₄O₂

- Molecular Weight : 198.22 g/mol

- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 143.4 Ų) suggest distinct mass spectrometry profiles compared to the methyl analog . Used in high-cost research applications, with prices ranging from $626 (50 mg) to $6,576 (5 g) .

Ethyl 2-(5-aryl-2H-1,2,3-triazol-4-yl)acetates

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

- Molecular Formula : C₆H₇N₃O₂S

- Key Features :

- Replaces the triazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity.

- Exhibits intermolecular N–H⋯O/N interactions in its crystal structure, enhancing stability compared to triazole analogs .

- Used in cephalosporin antibiotic synthesis, indicating divergent biological applications compared to triazole derivatives .

Methyl 2-(4-(fluorophenyl)-2H-1,2,3-triazol-2-yl)acetates

- Example : Methyl 2-(4-(2,5-difluoro-4-hydroxyphenyl)-2H-1,2,3-triazol-2-yl)acetate (1-122) .

- Key Features :

Comparative Data Table

Research Findings and Trends

- Structural Stability : Triazole esters with bulky groups (e.g., tert-butyl) exhibit enhanced stability, whereas methyl/ethyl analogs are more reactive in hydrolysis or functionalization reactions .

- Biological Activity : Fluorinated triazole derivatives demonstrate superior pharmacokinetic profiles, making them candidates for therapeutic agents , while thiazole analogs are prioritized for antibiotic development .

- Synthetic Flexibility : Ethyl esters with hydroxy groups (e.g., 2b, 2p) serve as versatile intermediates for further derivatization, leveraging click chemistry or alkoxylation .

Biological Activity

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a triazole ring with an amino group at the 4-position and a methyl ester group. This specific arrangement contributes to its biological properties, particularly in antimicrobial and anticancer activities.

| Property | Details |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 2091981-03-0 |

Antimicrobial Properties

Compounds containing the triazole moiety are well-documented for their antimicrobial activities . This compound has shown significant efficacy against various microbial strains. Research indicates that triazole derivatives can inhibit enzymes such as carbonic anhydrase, which is essential for microbial survival.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent . The presence of the amino group enhances interaction with biological targets involved in cancer progression. For instance:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis .

- Apoptotic Mechanisms : In vitro studies reveal that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Study on Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to:

- Increased apoptosis markers (e.g., cytochrome c release)

- Cell cycle arrest at the S phase

These findings suggest a promising mechanism for its use in cancer therapy .

Comparative Analysis with Other Triazole Derivatives

To understand the unique biological profile of this compound, it can be compared with other triazole compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate | Contains a nitro group instead of an amino group | Different reactivity profile due to nitro substitution |

| 1H-Triazole derivatives | Variations in nitrogen arrangement within the ring | Different biological activities based on substitution |

| 4-Amino-5-substituted 1,2,4-triazoles | Similar amino group but different substitutions on the ring | Enhanced biological activity against specific targets |

The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : By inhibiting enzymes critical for microbial growth and cancer cell proliferation.

- Induction of Apoptosis : Through modulation of apoptotic pathways leading to increased cell death in cancerous cells.

- Cell Cycle Regulation : Affecting the progression of the cell cycle in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.